N-(3,5-dimethylphenyl)-4-fluorobenzamide
Description
N-(3,5-Dimethylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group attached to a 3,5-dimethyl-substituted aniline moiety. This compound belongs to a class of aromatic amides with applications in agrochemicals, pharmaceuticals, and materials science. Its structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
IMSWFOZFFSQPAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Effects
Substituent Position and Type
The activity and properties of N-(3,5-dimethylphenyl)-4-fluorobenzamide are heavily influenced by the position and electronic nature of its substituents:
- In contrast, analogs like N-(3,5-dichlorophenyl)-4-fluorobenzamide () replace methyl with electron-withdrawing chlorine atoms, which may alter binding affinity or metabolic stability .
- Fluorine at the para position : The 4-fluoro group on the benzamide ring introduces steric and electronic effects. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () replaces the fluorobenzamide with a hydroxynaphthalene core, showing strong photosynthesis-inhibiting activity (IC50 ~10 µM), suggesting that ring size and hydroxylation also modulate activity .
Crystallographic Behavior
Crystal structures of analogs like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () reveal that meta-substitution with methyl groups leads to distinct packing arrangements compared to halogen-substituted derivatives.
Receptor Targeting and Radiochemistry
Fluorobenzamide derivatives are also explored in radiochemistry:
Data Table: Key Analogs and Properties
Research Findings and Implications
- Substituent Position : Meta-substitution (3,5-) is critical for high biological activity in photosynthesis inhibitors, whereas para-substitution (4-) in the benzamide ring optimizes steric compatibility with target enzymes .
- Lipophilicity vs. Electronic Effects : Methyl groups enhance lipophilicity, improving membrane penetration, while fluorine or chlorine atoms fine-tune electronic interactions without compromising stability .
- Synthetic Flexibility : Microwave-assisted synthesis () and acid chloride coupling () are viable routes for producing fluorobenzamide analogs, enabling rapid diversification .
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